Methyl 7-bromo-2-methylheptanoate

Description

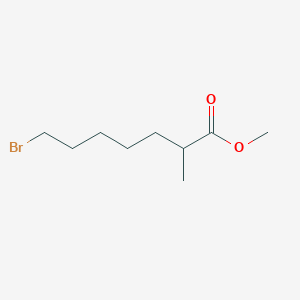

Methyl 7-bromo-2-methylheptanoate (C₉H₁₇BrO₂) is a brominated methyl ester characterized by a seven-carbon aliphatic chain with a methyl substituent at position 2 and a bromine atom at position 5. Brominated esters like this are typically synthesized via esterification or alkylation reactions and serve as intermediates in pharmaceuticals, agrochemicals, and polymer chemistry due to the bromine atom’s utility in nucleophilic substitution or elimination reactions .

Properties

CAS No. |

54131-74-7 |

|---|---|

Molecular Formula |

C9H17BrO2 |

Molecular Weight |

237.13 g/mol |

IUPAC Name |

methyl 7-bromo-2-methylheptanoate |

InChI |

InChI=1S/C9H17BrO2/c1-8(9(11)12-2)6-4-3-5-7-10/h8H,3-7H2,1-2H3 |

InChI Key |

VEAHFAXXVWTYII-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCBr)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs differ in ester groups, substituent positions, and functional groups, leading to variations in reactivity, physical properties, and applications. Below is a detailed comparison:

Table 1: Comparative Analysis of Methyl 7-Bromo-2-Methylheptanoate and Analogs

Key Findings:

Ethyl 7-bromo-2,2-dimethylheptanoate () exhibits enhanced hydrophobicity and thermal stability due to its branched structure, making it suitable for lipid-based formulations .

Functional Group Differences: 7-Bromo-2-heptanone () lacks the ester group, rendering it less reactive toward hydrolysis but more amenable to ketone-specific reactions (e.g., Grignard additions) . Aryl-substituted analogs like Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate () are tailored for aromatic coupling reactions in drug discovery .

Synthetic Applications: Methyl 7-bromoheptanoate () is used in Pd-catalyzed cross-coupling reactions (65–76% yield) under Cs₂CO₃/DMF conditions . The 2-methyl variant may require optimized conditions to mitigate steric effects. Ethyl esters (e.g., ) are preferred in industrial processes due to lower volatility compared to methyl esters .

Safety and Handling :

- Brominated esters generally require precautions against skin/eye contact and inhalation, as seen in safety protocols for 2-bromo-2-methylpropane (). Proper PPE (gloves, goggles) and ventilation are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.